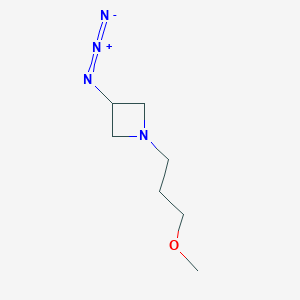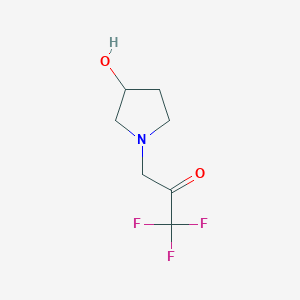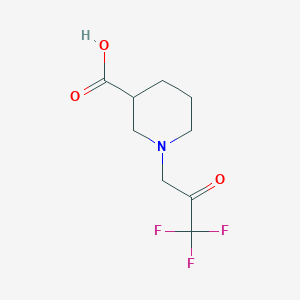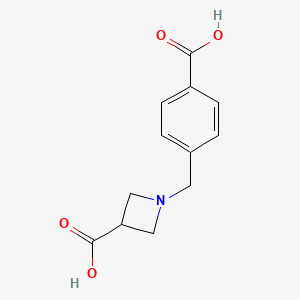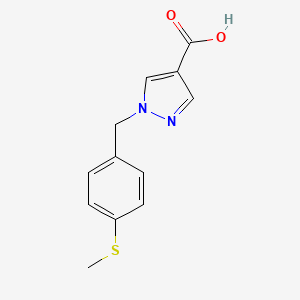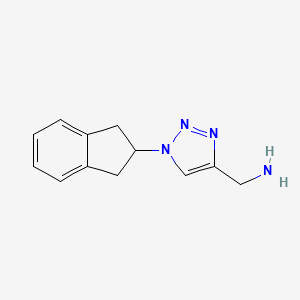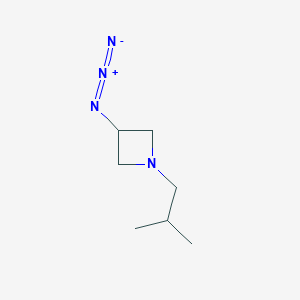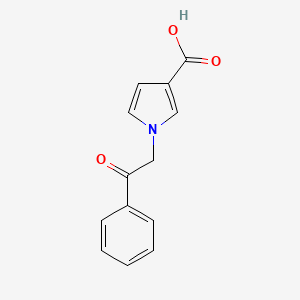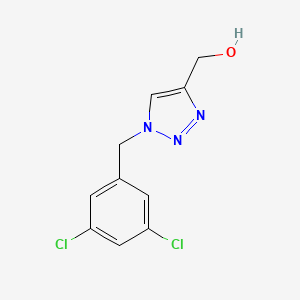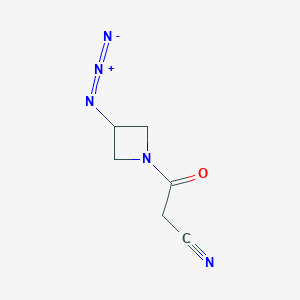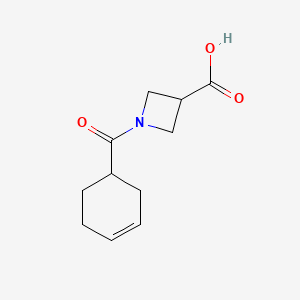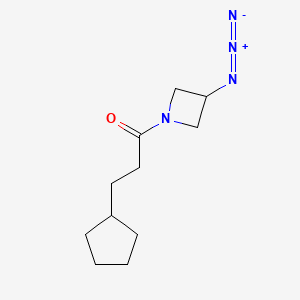
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The chemical compound 1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one is involved in various synthesis processes and biological evaluations. For instance, compounds with azetidinone and thiazolidinone moieties linked to the indole nucleus have been synthesized and characterized for their potential in exhibiting antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. These compounds were evaluated for their efficacy in inhibiting bacterial and fungal growth, showcasing the chemical's role in developing new therapeutic agents (Saundane & Walmik, 2013).
Antifungal and Antiparasitic Activity
Another study highlights the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from azidopropan-2-ol derivatives, demonstrating significant antifungal activity against Candida species. These compounds, showing low toxicity, suggest the utility of the azidoazetidin-1-yl moiety in designing antifungal agents with high selectivity and potency (Zambrano-Huerta et al., 2019).
Anti-inflammatory and Analgesic Applications
Research into β-aminonaphthalenes derivatives, incorporating azetidinyl-thiazol moieties, indicates potent anti-inflammatory and analgesic activities. These compounds, being less ulcerogenic than standard treatments, offer insights into designing new medications for inflammation and pain relief with reduced side effects (Bansal et al., 2000).
Antileishmanial Agents
The synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones, evaluated for antileishmanial activity, showcases the compound's application in treating Leishmania infections. The transformation of methyleneamines to azetidin-2-ones resulted in improved anti-parasitic activity, highlighting the potential for developing effective antileishmanial drugs (Singh et al., 2012).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-14-13-10-7-15(8-10)11(16)6-5-9-3-1-2-4-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQGNVXUMMMTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


